2-Chloro-5-(methylsulfanyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCXJBYLBQITON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halide Precursors
Reaction Overview
The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For 2-chloro-5-(methylsulfanyl)phenylboronic acid, this approach utilizes 1-bromo-2-chloro-5-(methylsulfanyl)benzene as the substrate. The reaction proceeds via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂), forming a pinacol boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid.
Synthetic Procedure
- Substrate Preparation : 1-Bromo-2-chloro-5-(methylsulfanyl)benzene is synthesized by brominating 2-chloro-5-(methylsulfanyl)toluene using N-bromosuccinimide (NBS) under radical initiation.
- Borylation :
- Hydrolysis : The pinacol ester is treated with 6 M HCl in tetrahydrofuran (THF) at 50°C for 2 hours, yielding the boronic acid (purity: 96%).
Directed Ortho-Metalation and Boronation
Mechanism and Substrate Design
This method leverages the directing effects of the methylsulfanyl group to position the boronic acid at the ortho site relative to chlorine. 2-Chloro-5-(methylsulfanyl)toluene undergoes lithiation at the para position to the methylsulfanyl group, followed by borate quenching.
Cross-Coupling and Functional Group Interconversion
Sequential Halogen Exchange and Thioetherification
This two-step approach first synthesizes 2-chloro-5-bromophenylboronic acid, followed by nucleophilic substitution to introduce the methylsulfanyl group.
Boronic Acid Synthesis
- Miyaura Borylation : 2,5-Dibromochlorobenzene reacts with B₂pin₂ under standard Pd-catalyzed conditions to form 2-chloro-5-bromophenylboronic acid pinacol ester.
- Hydrolysis : Acidic cleavage yields 2-chloro-5-bromophenylboronic acid.
Thioether Formation
Comparative Analysis
| Parameter | Miyaura Borylation | Directed Metalation | Cross-Coupling |
|---|---|---|---|
| Yield | 70–85% | 60–75% | 65–80% |
| Regioselectivity | High | Moderate | High |
| Catalyst Cost | Moderate | Low | High |
| Substrate Complexity | Low | Moderate | High |
Industrial-Scale Production Considerations
Optimization for Manufacturing
Chemical Reactions Analysis
2-Chloro-5-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.
Oxidation: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide . This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved in other reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2-Chloro-5-(methylsulfanyl)phenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the chlorine and methylsulfanyl groups, making it less reactive in certain reactions.
2-Chloro-5-(methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group, leading to different reactivity and applications.
4-Chloro-3-(methylsulfanyl)phenylboronic acid: Positional isomer with different reactivity due to the position of the substituents.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
2-Chloro-5-(methylsulfanyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2377611-34-0
- Molecular Formula : C7H8BClO2S
- Molecular Weight : 202.57 g/mol
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly enzymes and receptors involved in disease processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.
Target Interactions
- Protein Tyrosine Kinases (PTKs) : Boronic acids can inhibit PTKs, which are crucial in cancer proliferation and survival pathways.
- Heat Shock Protein 90 (Hsp90) : Research indicates that phenylboronic acids can modulate Hsp90 activity, potentially leading to enhanced cytoprotective effects in neuronal cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including the compound . The following table summarizes the findings from various studies evaluating its antibacterial efficacy:
These studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study on Anticancer Activity :
- Inhibition of Cytokine Receptors :
Synthesis and Applications
This compound is primarily synthesized through Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to create complex molecules with specific functionalities. Its applications extend beyond medicinal chemistry into material sciences due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-5-(methylsulfanyl)phenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of arylboronic acids typically involves cross-coupling reactions, such as the Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron under palladium catalysis. For derivatives with sulfur-containing substituents (e.g., methylsulfanyl), ensure inert conditions to prevent oxidation. Key variables include:
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
- Solvent : Tetrahydrofuran (THF) or dioxane for solubility and stability of intermediates.
- Temperature : 80–100°C to balance reaction rate and side-product formation.
Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient). Yield optimization requires monitoring by TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and methylsulfanyl groups) via ¹H/¹³C NMR. Aromatic protons appear in the 6.5–8.0 ppm range, while methylsulfanyl groups show signals near 2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺). Exact mass calculations should match theoretical values within 3 ppm .
- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Boronic acids generally dissolve in polar aprotic solvents (e.g., DMSO, DMF) and methanol but are poorly soluble in hexanes. Methylsulfanyl and chloro substituents may enhance solubility in chlorinated solvents (e.g., dichloromethane) .
- Stability : Store at 2–8°C under inert atmosphere (argon) to prevent boronic acid trimerization or oxidation. Monitor degradation via periodic NMR or LC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfanyl and chloro substituents influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer :
- Steric Effects : The chloro group at the 2-position may hinder transmetalation steps, requiring bulky ligands (e.g., XPhos) to stabilize the palladium intermediate.
- Electronic Effects : The electron-donating methylsulfanyl group (at 5-position) activates the aryl ring, enhancing oxidative addition but potentially increasing side reactions.
Optimization Protocol : - Screen bases (e.g., K₂CO₃ vs. CsF) to adjust reaction pH.
- Use microwave-assisted synthesis for faster kinetics and reduced decomposition .
Q. What analytical methods are suitable for quantifying trace impurities in this compound during kinetic studies?
- Methodological Answer :
Q. How does this compound interact with biological targets, such as carbohydrate-binding proteins?
- Methodological Answer : Boronic acids reversibly bind diols via ester formation. For mechanistic studies:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized lectins or glycosidases.
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of interactions.
- Competitive Assays : Use fluorescently labeled carbohydrates to assess inhibition constants (Ki) .
Q. What strategies mitigate hydrolysis or protodeboronation during aqueous-phase reactions?
- Methodological Answer :
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the boronic acid.
- Co-solvents : Add 10–20% THF or ethanol to aqueous solutions to reduce water activity.
- Protecting Groups : Temporarily convert the boronic acid to its pinacol ester for hydrolytically sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
